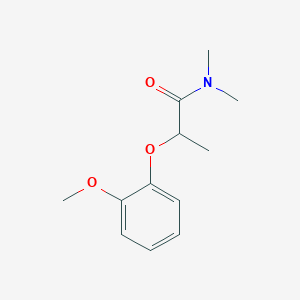![molecular formula C20H19ClN4OS B4736169 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
Übersicht
Beschreibung
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide works by binding to the hydrophobic groove of BCL-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as BIM and PUMA. This leads to the release of pro-apoptotic proteins from their sequestration by BCL-2, resulting in the activation of the intrinsic apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity is thought to be due to the high affinity of this compound for BCL-2 protein. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for BCL-2 protein, making it a valuable tool for studying the role of BCL-2 in cancer cell survival. However, this compound also has limitations, including its potential toxicity to normal cells with high levels of BCL-2 expression. In addition, its selectivity for BCL-2 over other anti-apoptotic proteins such as BCL-XL and MCL-1 may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several potential future directions for 2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide research. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins in cancer cells. Another area is the identification of biomarkers that can predict response to this compound treatment. Finally, the development of more potent and selective BCL-2 inhibitors may lead to improved clinical outcomes for patients with cancer.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. In vitro studies have shown that this compound selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-2-12-25-19(16-10-6-7-11-17(16)21)23-24-20(25)27-14-18(26)22-13-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINUUAPMFJWUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4736094.png)
![2-(3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4736104.png)

![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)
![N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736137.png)
![dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4736142.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B4736154.png)
![methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4736161.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)

![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)
